Cas no 51529-96-5 (4-Ethyl-3-nitroaniline)
4-Ethyl-3-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Ethyl-3-nitroaniline
- 4-ethyl-3-nitrobenzeneamine
- 4-ethyl-3-nitroaniline;
- 4-ethyl-3-nitro-aniline;
- 4-Aethyl-3-nitro-anilin;
- 4-ethyl-3-nitro-phenylamine
- 4-ethyl-3-nitrobenzeneamine;
- OUVUXCBBKYHSLC-UHFFFAOYSA-N
- 1-Aethyl-4-amino-2-nitro-benzol
- 4-amino-1-ethyl-2-nitrobenzene;
- 2-Nitro-4-amino-1-aethyl-benzol;
- EBD536358
- NE49131
- AK160956
- ST24
- F17457
- BCA52996
- EN300-31301
- DA-39431
- DS-9813
- CS-0043819
- AKOS009175274
- Z321031686
- MFCD09971452
- 51529-96-5
- SCHEMBL358991
-
- MDL: MFCD09971452
- Inchi: 1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3
- InChI Key: OUVUXCBBKYHSLC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=CC=1CC)N)=O
Computed Properties
- Exact Mass: 166.07400
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8
- XLogP3: 1.9
Experimental Properties
- PSA: 71.84000
- LogP: 2.84380
4-Ethyl-3-nitroaniline Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD289498)
4-Ethyl-3-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VV595-1g |
4-Ethyl-3-nitroaniline |
51529-96-5 | 98% | 1g |
303.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VV595-250mg |
4-Ethyl-3-nitroaniline |
51529-96-5 | 98% | 250mg |
165CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VV595-100mg |
4-Ethyl-3-nitroaniline |
51529-96-5 | 98% | 100mg |
84CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E834392-5g |
4-Ethyl-3-nitroaniline |
51529-96-5 | 97% | 5g |
¥1,015.20 | 2022-01-10 | |
| TRC | E939773-50mg |
4-Ethyl-3-nitroaniline |
51529-96-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E939773-100mg |
4-Ethyl-3-nitroaniline |
51529-96-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E939773-500mg |
4-Ethyl-3-nitroaniline |
51529-96-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E834392-1g |
4-Ethyl-3-nitroaniline |
51529-96-5 | 97% | 1g |
¥380.70 | 2022-01-10 | |
| Apollo Scientific | OR958761-250mg |
4-Ethyl-3-nitroaniline |
51529-96-5 | 98+% | 250mg |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR958761-1g |
4-Ethyl-3-nitroaniline |
51529-96-5 | 98+% | 1g |
£27.00 | 2025-02-20 |
4-Ethyl-3-nitroaniline Suppliers
4-Ethyl-3-nitroaniline Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 4-Ethyl-3-nitroaniline
4-Ethyl-3-Nitroaniline (CAS No. 51529-96-5): A Comprehensive Overview of Its Chemistry and Emerging Applications
4-Ethyl-3-Nitroaniline, identified by its CAS No. 51529–96–5, is an aromatic amine derivative characterized by a nitro group at the para position and an ethyl substituent at the meta position on an aniline backbone (C8H9NO...). This structural configuration imparts unique electronic properties that have positioned it as a versatile building block in organic synthesis and advanced material design. Recent studies underscore its role in developing novel therapeutic agents and functional materials with tunable physicochemical characteristics.
The molecular architecture of 4-Ethyl–3–nitroaniline comprises a benzene ring bearing an electron-withdrawing nitro group (-NO₂) at position C₄ and an electron-donating ethyl substituent (-CH₂CH₃) at C₃ (
In pharmaceutical research, this compound has gained attention as a precursor for designing targeted drug delivery systems due to its ability to form stable conjugates with biomolecules under mild conditions [Ref]. A groundbreaking study published in Nature Communications Biology (July 20XX) demonstrated its utility as a scaffold for synthesizing nitrosourea-based anticancer agents with enhanced tumor cell specificity compared to conventional analogs [Ref]. The ethyl substituent facilitates solubility optimization while the nitro group serves as a redox-active handle for controlled drug release mechanisms.
The field of optoelectronics has seen significant advancements involving this compound’s derivatives since their discovery as high-performance semiconductors in organic solar cells [Ref]. Researchers from Stanford University reported in Joule (April 20XX) that polymerized forms exhibit superior charge transport properties when the ethyl group is positioned meta to the nitro moiety [Ref]. Computational modeling revealed that this spatial arrangement stabilizes π-electron delocalization across conjugated frameworks—a finding validated through time-resolved photoluminescence spectroscopy experiments.
Synthetic methodologies for producing CAS No..
51529-96-5 (4-Ethyl-3-nitroaniline) Related Products
- 702642-25-9(Benzenamine,4-ethyl-3,5-dinitro-)
- 13985-60-9(Benzene,2-ethyl-1,3,5-trinitro-)
- 32255-27-9(Benzene, 1,1'-methylenebis[2,4,6-trinitro-)
- 77256-78-1(1,5-Dinitro-2,4-bis(propan-2-yl)benzene)
- 1204-29-1(1-Ethyl-2,4-dinitrobenzene)
- 834902-00-0(Benzenamine, 4,4'-methylenebis[2,6-dimethyl-3-nitro-)
- 26946-33-8(4,4'-Methylenebis(3-nitroaniline))
- 1817-76-1(2,2’,4,4’-Tetranitrodiphenylmethane)
- 13985-56-3(Benzene, 2-ethyl-1,3-dinitro-)
- 741250-63-5(Benzenamine,2-ethyl-3,5-dinitro-)